-lambda~5~-phosphane CAS No. 59373-01-2](/img/structure/B14623461.png)
[4-(1,3-Dioxolan-2-yl)butan-2-ylidene](triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is a chemical compound that features a unique structure combining a dioxolane ring and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane typically involves the reaction of a dioxolane derivative with a triphenylphosphane precursor. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may involve catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction could produce phosphane hydrides .
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes .
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical manufacturing .
Mechanism of Action
The mechanism by which 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and selectivity in catalytic processes. The dioxolane ring and phosphane group provide a unique electronic environment that can stabilize reactive intermediates and facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the phosphane group.
Triphenylphosphane: A common phosphane ligand used in many catalytic processes.
1,3-Dioxanes: Compounds with a similar ring structure but different substituents.
Uniqueness
What sets 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane apart is its combination of a dioxolane ring and a phosphane group. This unique structure allows it to participate in a wider range of chemical reactions and applications compared to simpler dioxolanes or phosphanes .
Properties
CAS No. |
59373-01-2 |
|---|---|
Molecular Formula |
C25H27O2P |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butan-2-ylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H27O2P/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,25H,17-20H2,1H3 |
InChI Key |
BWOSVTVKFHPOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


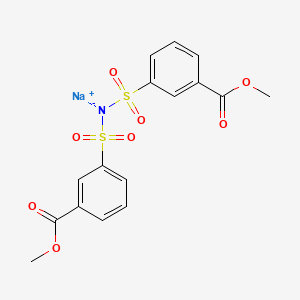
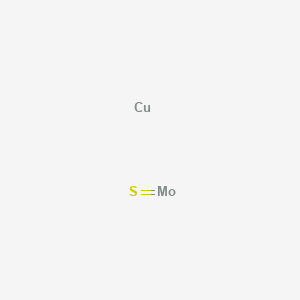
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
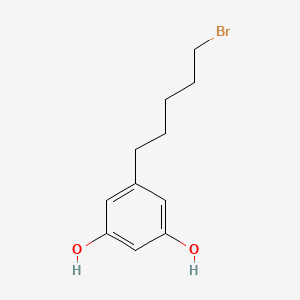
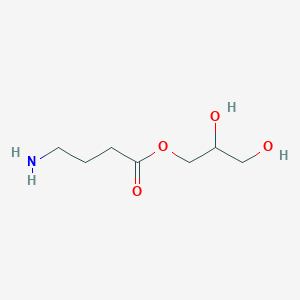
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
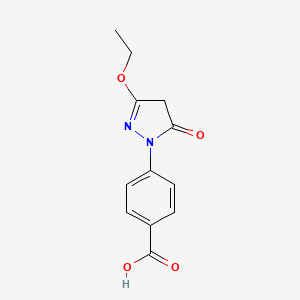
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)

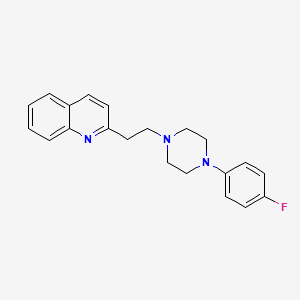



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
